molecular formula C18H20N2O3 B2845761 N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide CAS No. 592477-52-6

N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No.: B2845761
CAS No.: 592477-52-6
M. Wt: 312.369
InChI Key: ZXJFWSKYLUZCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Scientific Research Applications

1. Analytical Characterization

  • The analytical properties of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide, have been investigated. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) were used to identify and characterize these substances, which are known for their hallucinogenic properties (Zuba & Sekuła, 2013).

2. Metabolic Profiling

  • Research has been conducted to understand the metabolism of similar NBOMe compounds in human liver microsomes. This includes the identification of metabolic pathways involving biotransformations like hydroxylation, O-demethylation, and N-dealkylation. Such studies are crucial for establishing biomarkers for the ingestion of these compounds (Seo et al., 2018).

3. Pharmacological Effects

  • The pharmacological profile of NBOMe compounds, closely related to this compound, has been studied. These compounds are known to act as potent agonists at serotonin receptors, particularly the 5-HT2A receptor, which is associated with their hallucinogenic effects (Eshleman et al., 2018).

4. Toxicological Studies

  • There have been studies on the toxicological effects of NBOMe derivatives, providing insights into potential health risks associated with these substances. This includes research on cardiotoxicity, indicating possible adverse effects on cardiac rhythm and health (Yoon et al., 2019).

5. Forensic Analysis

  • In the context of forensic toxicology, methods have been developed for the detection and quantification of NBOMe derivatives in biological samples. This is essential for identifying use and exposure in legal and medical investigations (Poklis et al., 2014).

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-13(2)9-15(8-12)20-18(22)17(21)19-11-14-5-4-6-16(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFWSKYLUZCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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